N-Formyl-dl-phenylalanine

Übersicht

Beschreibung

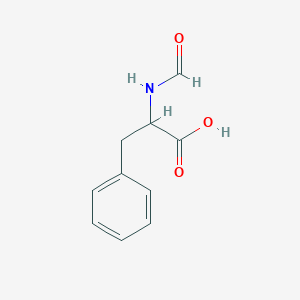

N-Formyl-dl-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of a formyl group attached to the nitrogen atom of the amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Formyl-dl-phenylalanine can be synthesized through several methods. One common approach involves the formylation of dl-phenylalanine using formic acid and acetic anhydride. The reaction typically occurs under mild conditions, with the formyl group being introduced to the amino group of phenylalanine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical resolution techniques. For instance, dl-phenylalanine methyl ester can be resolved using N-acetyl-D-phenylglycine as a resolving agent. This method is advantageous due to its high yield and optical purity .

Analyse Chemischer Reaktionen

Types of Reactions: N-Formyl-dl-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to a primary amine.

Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylalanine derivatives with carboxylic acid groups, while reduction can produce primary amine derivatives.

Wissenschaftliche Forschungsanwendungen

Immune Response Modulation

N-Formyl-dl-phenylalanine is recognized for its ability to activate formyl peptide receptors (FPRs), which play a crucial role in the immune system. These receptors are involved in chemotaxis, the process by which immune cells move towards sites of infection or inflammation.

Key Findings:

- Chemotactic Activity: fDPA exhibits potent chemotactic properties, primarily through its interaction with FPR1 and FPR2 receptors. Activation of these receptors leads to the recruitment of neutrophils to sites of infection, enhancing the innate immune response against bacterial pathogens .

- Signal Transduction: The binding of fDPA to FPRs triggers intracellular signaling pathways that involve phospholipase C and phosphatidylinositol 3-kinase, resulting in superoxide generation and degranulation of neutrophils. This mechanism is critical for the effective clearance of pathogens .

Therapeutic Applications

The unique properties of this compound have led to its investigation as a potential therapeutic agent.

Potential Uses:

- Anti-inflammatory Agents: Research indicates that fDPA can modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs. Its ability to influence neutrophil activity suggests that it could be used to treat conditions characterized by excessive inflammation .

- Cancer Research: Studies have shown that fDPA can affect cancer cell lines by modulating immune responses. For instance, compounds related to fDPA have demonstrated cytotoxic effects against various cancer cells, indicating a potential role in cancer therapy .

Biocatalytic Processes

This compound is also employed in biocatalysis, particularly in the synthesis of phenylalanine derivatives.

Biocatalytic Applications:

- Synthesis of Phenylalanine Analogues: Engineered enzymes such as phenylalanine ammonia lyase (PAL) variants are utilized to produce high-value phenylalanine analogues from simple substrates. These analogues have applications in pharmaceuticals and agrochemicals .

- Enantiomeric Selectivity: The use of fDPA in biocatalytic processes allows for the production of specific enantiomers of phenylalanine, which are essential for various biological activities and therapeutic applications .

Case Studies and Data Tables

Wirkmechanismus

The mechanism of action of N-Formyl-dl-phenylalanine involves its interaction with specific molecular targets. It is known to bind to G protein-coupled receptors on leukocytes, thereby modulating immune responses. This interaction triggers a cascade of intracellular signaling pathways, leading to various cellular responses such as chemotaxis and activation of immune cells .

Vergleich Mit ähnlichen Verbindungen

N-Formylmethionine-leucyl-phenylalanine: This compound is a tripeptide with similar chemotactic properties.

N-Formylphenylalanine: A simpler derivative with similar formylation but lacking additional amino acid residues.

Uniqueness: N-Formyl-dl-phenylalanine is unique due to its specific formylation and the presence of both D and L enantiomers. This duality allows for diverse interactions and applications in various fields, distinguishing it from other similar compounds.

Biologische Aktivität

N-Formyl-dl-phenylalanine (fDL-Phe) is a compound that belongs to the family of N-formylated peptides, which have significant implications in immunology and pharmacology. This article explores the biological activity of fDL-Phe, focusing on its mechanisms of action, effects on immune responses, and potential therapeutic applications.

Overview of this compound

This compound is an N-formylated amino acid derivative of phenylalanine. It is structurally similar to other formylated peptides, particularly the well-studied N-formylmethionine-leucyl-phenylalanine (fMLF), which serves as a potent chemotactic factor for neutrophils. The biological activity of fDL-Phe is primarily mediated through its interaction with formyl peptide receptors (FPRs), particularly FPR1 and FPR2, which play critical roles in the innate immune response.

Interaction with Formyl Peptide Receptors

The primary mechanism by which fDL-Phe exerts its biological effects is through binding to formyl peptide receptors. These receptors are expressed on various immune cells, including neutrophils and macrophages. Upon binding to fDL-Phe, FPR1 activates intracellular signaling pathways that lead to:

- Chemotaxis : The directed movement of immune cells towards sites of infection or injury.

- Degranulation : The release of antimicrobial substances from granules within neutrophils.

- Reactive Oxygen Species (ROS) Production : Generation of ROS that help eliminate pathogens.

Studies have shown that fDL-Phe can stimulate neutrophil chemotaxis and enhance phagocytic activity, making it a crucial player in the body's defense against bacterial infections .

Chemotactic Activity

Numerous studies have demonstrated the chemotactic properties of fDL-Phe. For instance, research indicates that fDL-Phe effectively attracts neutrophils from peripheral blood to sites of inflammation, mimicking the actions of other potent chemotactic factors like fMLF. This activity is particularly significant in the context of bacterial infections where rapid immune response is essential .

Immune Modulation

fDL-Phe has been observed to modulate various aspects of the immune response:

- Neutrophil Activation : In vitro studies show that fDL-Phe enhances the activation state of neutrophils, leading to increased phagocytosis and microbial killing .

- Cytokine Release : The compound may influence cytokine production, contributing to the inflammatory response necessary for effective pathogen clearance .

Data Table: Comparison of Biological Activities

| Compound | Chemotactic Activity | Neutrophil Activation | Cytokine Modulation |

|---|---|---|---|

| This compound | High | High | Moderate |

| N-Formylmethionine | Very High | Very High | High |

| Non-formylated peptides | Low | Low | Low |

Eigenschaften

IUPAC Name |

2-formamido-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTPXGARCQOSAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13200-85-6 | |

| Record name | N-Formylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013200856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13200-85-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.